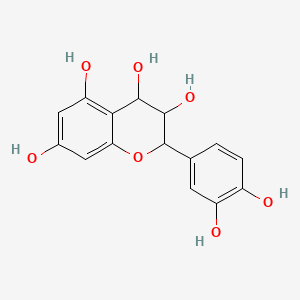
Leucocyanidin
Overview
Description
. It is a flavonoid, specifically a type of flavan-3,4-diol, and is found in various plants. Leucocyanidin is a precursor to anthocyanidins and proanthocyanidins, which are important for plant pigmentation and defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucocyanidin can be synthesized from dihydroquercetin by reduction with sodium borohydride . The reaction typically occurs under ambient conditions at a pH of 5. The synthetic process involves the rapid condensation of this compound with catechin to form procyanidins .
Industrial Production Methods
The extraction process involves isolating the compound from plants such as horse chestnut, cashew, peanut, and others .
Chemical Reactions Analysis
Types of Reactions
Leucocyanidin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydroquercetin (taxifolin).
Reduction: It can be reduced to catechin by leucoanthocyanidin reductase.
Condensation: This compound condenses with catechin to form procyanidins.
Common Reagents and Conditions
Oxidation: This compound oxygenase, 2-oxoglutarate, and O₂ are used to oxidize this compound.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Condensation: The condensation reaction occurs rapidly at pH 5 under ambient conditions.
Major Products Formed
Oxidation: Dihydroquercetin (taxifolin).
Reduction: Catechin.
Condensation: Procyanidins B3, B6, and C2.
Scientific Research Applications
Leucocyanidin has various scientific research applications:
Mechanism of Action
Leucocyanidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a natural antioxidant by donating electrons to neutralize free radicals.
Enzymatic Reactions: This compound oxygenase converts this compound to dihydroquercetin, which is involved in the biosynthesis of anthocyanins.
Gene Expression: Leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) genes are involved in the biosynthesis of catechins and proanthocyanidins.
Comparison with Similar Compounds
Leucocyanidin is similar to other flavonoids such as:
Leucopelargonidin: Another leucoanthocyanidin with similar antioxidant properties.
Leucodelphinidin: Similar in structure and function to this compound.
Uniqueness
This compound is unique due to its specific role as a precursor in the biosynthesis of anthocyanidins and proanthocyanidins, which are crucial for plant pigmentation and defense . Its rapid condensation with catechin to form procyanidins under ambient conditions also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWTSHAFILOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27015-21-0 | |
| Record name | Leucocyanidin, polymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucocyanidin, polymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


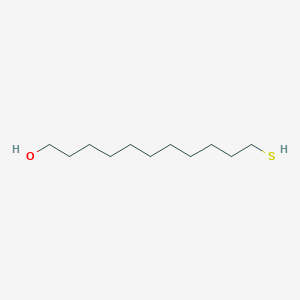
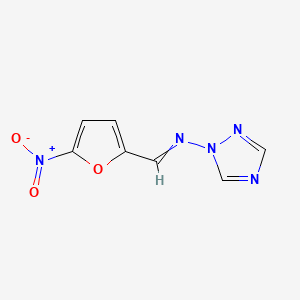
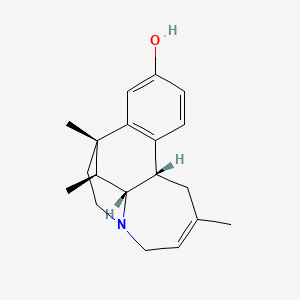
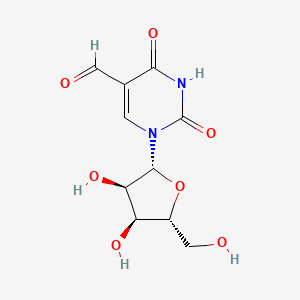
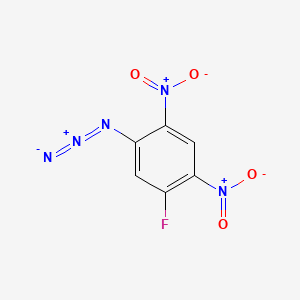
![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)
![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
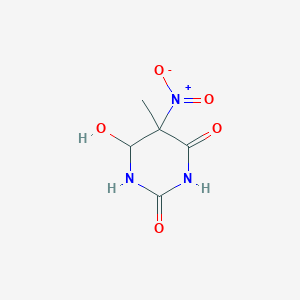
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)
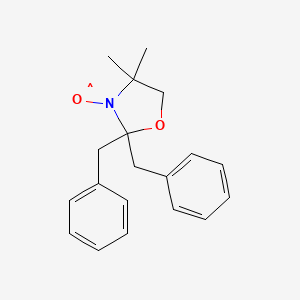
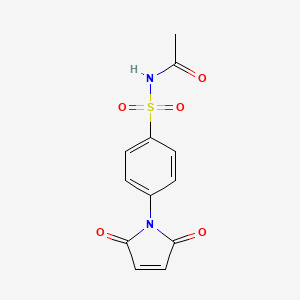
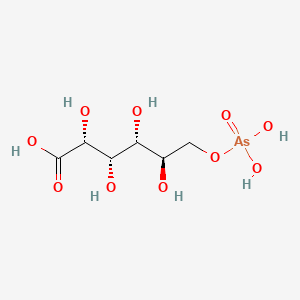
![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)
